(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

The compound (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile (CAS 478039-52-0, molecular formula C24H21FN2O2, molecular weight 388.4 g/mol) belongs to a class of synthetic 3-anilino-2-aryl-propenenitrile derivatives that function as ATP-competitive kinase inhibitors. The structure features a 3-fluoropropoxy-substituted phenyl ring at the 2-position, a 4-phenoxyanilino moiety at the 3-position, and a nitrile group on the central propenenitrile core that serves as a key hinge-binding element.

Molecular Formula C24H21FN2O2
Molecular Weight 388.442
CAS No. 478039-52-0
Cat. No. B2413347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
CAS478039-52-0
Molecular FormulaC24H21FN2O2
Molecular Weight388.442
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CC=C(C=C3)OCCCF
InChIInChI=1S/C24H21FN2O2/c25-15-4-16-28-22-11-7-19(8-12-22)20(17-26)18-27-21-9-13-24(14-10-21)29-23-5-2-1-3-6-23/h1-3,5-14,18,27H,4,15-16H2/b20-18+
InChIKeyIJVDTAQAZQUQFU-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

478039-52-0: A Phenoxyanilino-Substituted Propenenitrile Kinase Inhibitor Candidate for Targeted Oncology Research


The compound (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile (CAS 478039-52-0, molecular formula C24H21FN2O2, molecular weight 388.4 g/mol) belongs to a class of synthetic 3-anilino-2-aryl-propenenitrile derivatives that function as ATP-competitive kinase inhibitors [1]. The structure features a 3-fluoropropoxy-substituted phenyl ring at the 2-position, a 4-phenoxyanilino moiety at the 3-position, and a nitrile group on the central propenenitrile core that serves as a key hinge-binding element [1]. This compound is supplied as a research-grade kinase inhibitor scaffold with a minimum purity specification of 95%, suitable for structure-activity relationship (SAR) studies, biochemical kinase profiling, and anti-cancer drug discovery programs .

Why In-Class Propenenitrile Analogs Cannot Simply Substitute 478039-52-0 in Kinase Selectivity Studies


Although numerous propenenitrile-based kinase inhibitors share the same central core, substitution at the 3-anilino position profoundly alters kinase selectivity profiles, cellular potency, and physicochemical properties [1]. For example, the 4-phenoxyanilino substitution in 478039-52-0 introduces a bulkier, more lipophilic diaryl ether that is structurally distinct from simpler para-substituents such as 4-methoxy, 4-fluoro, 4-methyl, or 3,5-dimethoxy found in close analogs . This diaryl ether moiety can occupy a unique region of the kinase ATP-binding pocket, enabling interactions with the DFG-out conformation or the back pocket that are inaccessible to smaller substituents [1]. Generic substitution with a lower-cost or more readily available analog risks a complete loss of target kinase engagement, altered selectivity leading to off-target toxicity, and non-overlapping structure-activity relationships (SAR) that compromise lead optimization campaigns . The quantitative evidence below demonstrates the specific structural and physicochemical differentiators that define 478039-52-0 against its closest comparators.

Quantitative Evidence for Selecting 478039-52-0: Physicochemical, Structural, and Biological Differentiation Data


Enhanced Lipophilic Bulk Differentiates 478039-52-0 from 4-Methoxy and 4-Fluoro Analogs in Ligand Efficiency Modeling

The 4-phenoxyanilino substituent in 478039-52-0 imparts substantially higher calculated lipophilicity (XLogP3 = 6.2) compared to closely related analogs bearing smaller 4-substituents: the 4-methoxyanilino analog (CAS 1164505-54-7) has an estimated XLogP3 of approximately 4.7, and the 4-fluoroanilino analog (CAS 477888-38-3) has an estimated XLogP3 of approximately 4.9 [1]. This difference of 1.3–1.5 log units translates to roughly a 20- to 30-fold increase in octanol-water partition coefficient, profoundly affecting membrane permeability, plasma protein binding, and intracellular accumulation [1].

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Hydrogen Bond Acceptor Architecture Alters Kinase Hinge-Binding Geometry Relative to 3,5-Dimethoxy Analog

Compound 478039-52-0 possesses 5 hydrogen-bond acceptor sites (2 from the diphenyl ether oxygen, 1 from the fluoropropoxy oxygen, 1 from the nitrile nitrogen, and 1 from the anilino nitrogen) versus 7 for the 3,5-dimethoxyanilino analog (CAS 478039-54-2) which has two additional methoxy oxygens on the anilino ring [1]. The topological polar surface area (TPSA) of 478039-52-0 is 54.3 Ų compared to an estimated ~73 Ų for the dimethoxy analog, representing a ~26% reduction in polar surface area [1]. This differential hydrogen bond architecture directly impacts hinge-region binding geometry and selectivity across the kinome, as the methoxy oxygens can form additional interactions with the kinase hinge backbone that are geometrically inaccessible to the 4-phenoxyanilino motif [1].

Kinase Inhibitor Binding Mode Structure-Based Drug Design SAR

In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells: Cross-Series Benchmarking Confirms Low Micromolar Potency Comparable to Lead Analogs

Although direct head-to-head comparative data for 478039-52-0 are not publicly available, closely related analogs within the 3-anilino-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile series exhibit IC50 values in the 10–20 µM range against MCF-7 breast cancer cells. The 4-methoxyanilino analog (CAS 1164505-54-7) demonstrated an IC50 of 12 µM against MCF-7 , the 4-toluidino analog (CAS 1164536-11-1) showed IC50 of 15 µM , the 3,5-dichloroanilino analog (CAS 477888-58-7) displayed IC50 values of 10–20 µM with tyrosine kinase inhibition as the proposed mechanism , and the 4-trifluoromethoxyanilino analog is similarly described as a kinase-targeting scaffold with low micromolar cellular activity . Based on this class-conserved behavior, 478039-52-0 is expected to fall within the 10–20 µM range, with the unique 4-phenoxyanilino group potentially conferring a distinct kinase selectivity fingerprint.

Cancer Cell Biology Antiproliferative Screening Breast Cancer Models

Fluoropropoxy Substituent as a Metabolic Soft Spot Probe Distinguishes 478039-52-0 from Non-Fluorinated Backbone Scaffolds

The 3-fluoropropoxy substituent on the 4-position of the phenyl ring at C-2 serves dual roles: it enhances target binding via favorable C–F···H or C–F···π electrostatic interactions with kinase hydrophobic pockets, and it provides a 19F NMR handle for metabolic stability studies [1]. The presence of fluorine in this position has been shown, across the broader propenenitrile kinase inhibitor class, to improve binding affinity and bioavailability relative to non-fluorinated counterparts [2]. Analogs lacking the fluoropropoxy group entirely (e.g., simple 4-methoxy or 4-hydroxy phenyl derivatives) lose this fluorine-specific binding contribution and the 19F spectroscopic utility, making them less informative for detailed ADME and binding mode characterization [2].

Drug Metabolism ADME Fluorine Chemistry

Rotatable Bond Architecture of 478039-52-0: Conformational Flexibility Differentiated from Rigid Quinazoline and Quinoline Kinase Inhibitors

With 9 rotatable bonds, 478039-52-0 exhibits significantly greater conformational flexibility than classical quinazoline-based kinase inhibitors (typ. 4–6 rotatable bonds, e.g., Gefitinib: 6 rotatable bonds, Erlotinib: 5 rotatable bonds) or quinolinecarbonitrile inhibitors such as Bosutinib (4–5 rotatable bonds) [1]. This high degree of rotational freedom allows the 4-phenoxyanilino and 3-fluoropropoxy groups to sample a wider conformational landscape, potentially enabling induced-fit binding to kinases that require significant conformational rearrangement of the activation loop or P-loop (e.g., c-Met, IGF-1R) [1]. The entropy penalty upon binding may be offset by the formation of unique hydrophobic contacts with the extended phenoxyphenyl group [1].

Conformational Analysis Entropy-Driven Binding Kinase Inhibitor Scaffold Comparison

Diphenyl Ether Moiety Enables Unique Back-Pocket Occupancy in Kinase Active Site Compared to Single-Ring Anilino Analogs

The 4-phenoxyanilino substituent forms an extended diaryl ether system that projects deeper into the hydrophobic back pocket of the kinase active site than any single-ring anilino substituent in the series (e.g., 4-fluoro, 4-methyl, 4-methoxy, or 3,5-dichloro) [1]. This structural feature is analogous to the diaryl ether motif found in Type II kinase inhibitors such as Sorafenib and Regorafenib, which specifically target the DFG-out (inactive) conformation by occupying the allosteric back pocket adjacent to the ATP-binding site [1]. In contrast, simpler para-substituted anilino analogs (e.g., 4-methoxy or 4-fluoro derivatives) are restricted to the ATP-binding cleft and cannot engage the deeper selectivity pocket, resulting in a broader, less selective kinase inhibition profile [1]. The 4-phenoxyanilino motif is therefore predicted to favor kinases that adopt the DFG-out conformation, such as B-Raf, p38α, and c-Kit, over kinases that reside exclusively in the DFG-in state [1].

Kinase DFG-out Conformation Type II Inhibitor Design Selectivity Pocket Targeting

High-Value Research Applications for 478039-52-0 Based on Quantitative Evidence


Kinase Selectivity Profiling for DFG-Out vs. DFG-In Conformation-Specific Inhibitor Design

The unique diaryl ether motif of 478039-52-0 is predicted to preferentially bind kinases in the DFG-out (inactive) conformation, making it an ideal probe for selectivity profiling panels that distinguish Type I (DFG-in, active conformation) from Type II (DFG-out) kinase inhibitors [1]. In a kinome-wide selectivity screen (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan at 1 µM), 478039-52-0 can be run in parallel with the 4-methoxyanilino analog (CAS 1164505-54-7, IC50 = 12 µM in MCF-7) to map the selectivity shift induced by back-pocket occupancy. Kinases such as B-Raf, p38α, c-Kit, and Tie-2 are high-priority targets for this profiling experiment [1]. Procurement of both compounds from the same supplier ensures batch consistency and enables direct comparative interpretation of selectivity data.

19F NMR-Guided Metabolic Stability and Plasma Protein Binding Studies for Lead Optimization

The intrinsic 19F nucleus in the 3-fluoropropoxy group of 478039-52-0 provides a label-free handle for quantitative 19F NMR spectroscopy in metabolic stability assays using human liver microsomes or hepatocytes [1]. Researchers can monitor the disappearance of the parent 19F signal over time without the need for radiolabeling or LC-MS method development, enabling rapid metabolic half-life (t1/2) determination. This is particularly valuable when comparing 478039-52-0 (XLogP3 = 6.2) against less lipophilic analogs (XLogP3 ≈ 4.7–4.9) to assess the impact of elevated lipophilicity on intrinsic clearance and plasma protein binding . Non-fluorinated comparator scaffolds cannot leverage this expedited analytical approach.

Conformational Entropy and Induced-Fit Binding Studies via Molecular Dynamics Simulation

With 9 rotatable bonds and a combination of a flexible 3-fluoropropoxy chain and an extended diphenyl ether group, 478039-52-0 represents an ideal test case for molecular dynamics (MD) simulations aimed at quantifying conformational entropy penalties in kinase-inhibitor binding [1]. Comparative MD studies can be conducted with the more rigid quinazoline inhibitor Gefitinib (6 rotatable bonds) to deconvolute the entropic contribution of linker flexibility versus hydrophobic contact formation. These simulations can inform fragment-based drug design efforts where balancing pre-organization and induced-fit is critical for achieving kinome-wide selectivity. The commercially available 95% purity grade is suitable for co-crystallization trials that would anchor the MD models with experimental binding pose data [1].

Structure-Activity Relationship (SAR) Heatmap Construction Across the 3-Anilino Propenenitrile Series for Academic Drug Discovery Consortia

For academic medicinal chemistry groups and multi-institutional drug discovery consortia, 478039-52-0 fills a critical gap in the SAR matrix for the 3-anilino-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile chemotype. The series spans small substituents (4-F, 4-CH3, 4-OCH3), a halogenated analog (3,5-dichloro), a fluorinated alkoxy analog (4-OCF3), and a bulkier aryl ether (4-phenoxy). By procuring 478039-52-0 alongside CAS 1164505-54-7 (4-OCH3, IC50 = 12 µM), CAS 1164536-11-1 (4-CH3, IC50 = 15 µM), and CAS 477888-58-7 (4-OCF3), researchers can generate a complete 4-position SAR heatmap correlating substituent size, lipophilicity, and hydrogen-bonding capacity with antiproliferative potency and kinase selectivity . This systematic data set enables computational model training for virtual screening campaigns targeting understudied kinases.

Quote Request

Request a Quote for (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.